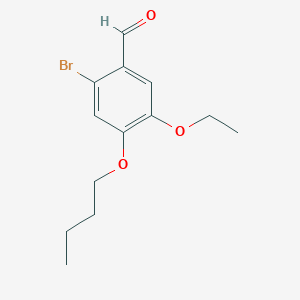

2-Bromo-4-butoxy-5-ethoxybenzaldehyde

Description

Significance of Aryl Benzaldehydes as Synthons in Organic Transformations

Aryl benzaldehydes, a class of organic compounds featuring a formyl group (-CHO) attached to an aromatic ring, are exceptionally versatile synthons in organic chemistry. google.com The term "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Benzaldehydes are prized for the electrophilic nature of the aldehyde carbon, making them susceptible to nucleophilic attack. bldpharm.com This reactivity is the basis for a multitude of classic and contemporary organic reactions, including:

Wittig Reaction: For the formation of alkenes.

Grignard and Organolithium Additions: To produce secondary alcohols.

Reductive Amination: A reliable method for synthesizing amines. beilstein-journals.org

Condensation Reactions: Such as the Knoevenagel and Claisen-Schmidt condensations, which are fundamental for carbon-carbon bond formation. google.com

The presence of various substituents on the aromatic ring can modulate the reactivity of the aldehyde group and provide handles for further chemical modifications, making substituted benzaldehydes privileged building blocks in multistep syntheses. sunankalijaga.org

Role of Halogenated Aromatic Aldehydes in Advanced Chemical Synthesis

The introduction of a halogen atom, such as bromine, onto an aromatic aldehyde scaffold significantly expands its synthetic potential. Brominated aromatic aldehydes are crucial intermediates for several reasons:

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Organometallic Reagent Formation: Aryl bromides can be readily converted into organolithium or Grignard reagents, which can then participate in a wide range of nucleophilic addition and substitution reactions. sigmaaldrich.com

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the reactivity of the aromatic ring and the aldehyde group.

Directed Ortho-Metalation: The substituents on the ring can direct lithiation to specific positions, allowing for further regioselective functionalization.

The synthesis of halogenated aromatic aldehydes often involves electrophilic aromatic substitution, where the position of bromination is directed by the existing substituents on the ring. sunankalijaga.org For instance, the bromination of 3,4-dimethoxybenzaldehyde (B141060) yields 2-bromo-4,5-dimethoxybenzaldehyde (B182550), demonstrating the directing effect of the methoxy (B1213986) groups. beilstein-journals.org

Contextualizing 2-Bromo-4-butoxy-5-ethoxybenzaldehyde within the Landscape of Functionalized Aromatic Systems

This compound is a polysubstituted aromatic compound that embodies the synthetic utility discussed in the preceding sections. Its structure features:

An aldehyde group , rendering it a valuable synthon for a myriad of organic transformations.

A bromine atom , which opens the door to a vast array of cross-coupling reactions and the formation of organometallic intermediates.

Two different alkoxy groups (butoxy and ethoxy) at positions 4 and 5. These electron-donating groups activate the ring towards electrophilic substitution and can influence the regioselectivity of reactions. The presence of two different alkoxy groups also introduces asymmetry to the molecule.

This specific combination of functional groups makes this compound a highly functionalized and potentially valuable intermediate in the synthesis of more complex target molecules. Its structural analogues, such as 2-bromo-4,5-dimethoxybenzaldehyde, are known precursors in the synthesis of biologically active compounds. sunankalijaga.orgbeilstein-journals.org The synthesis of this compound would likely proceed via the bromination of 4-butoxy-5-ethoxybenzaldehyde, with the alkoxy groups directing the bromine to the ortho position.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-butoxy-5-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-3-5-6-17-13-8-11(14)10(9-15)7-12(13)16-4-2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBPRODZFPQTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C(=C1)Br)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Butoxy 5 Ethoxybenzaldehyde and Analogous Architectures

Strategies for Electrophilic Aromatic Bromination in Benzaldehyde (B42025) Systems

Direct Bromination Approaches and Regioselectivity Considerations

Direct bromination using molecular bromine (Br₂) is a common method for the halogenation of activated aromatic rings. nih.gov In the case of a 4,5-dialkoxybenzaldehyde, the reaction proceeds readily due to the electron-donating nature of the ether groups. A highly analogous and well-documented procedure is the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) to yield 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.com This reaction, often carried out in a solvent like methanol (B129727) or acetic acid, demonstrates excellent regioselectivity, affording the desired 2-bromo isomer in high yields (90-92%). google.com The reaction is typically performed by adding bromine to a solution of the benzaldehyde, sometimes with cooling to manage the exothermic nature of the reaction. nih.govgoogle.com The product can then be isolated by precipitation upon the addition of water. nih.govgoogle.com

The regioselectivity is dictated by the synergistic activating effect of the two alkoxy groups, which strongly directs the electrophile to the electron-rich ortho position (C2). The deactivating effect of the meta-directing aldehyde group is overcome by the potent activation from the ethers.

Indirect Bromination Utilizing N-Bromosuccinimide and Other N-Halogenating Reagents

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for the bromination of aromatic compounds, particularly those that are activated. bldpharm.com It is a crystalline solid that is easier to handle than liquid bromine. NBS is effective for the regioselective bromination of various aromatic systems. For electron-rich substrates, such as polyalkoxyaromatic compounds, NBS in solvents like dichloromethane (B109758) or acetonitrile (B52724) can provide the desired bromo derivative with high selectivity. researchgate.net The reaction often proceeds under mild conditions and can be initiated by an acid catalyst. The regioselectivity of NBS bromination on a 4,5-dialkoxybenzaldehyde would be expected to mirror that of direct bromination, yielding the 2-bromo product due to the directing influence of the alkoxy groups.

In Situ Bromine Generation for Controlled Halogenation (e.g., Potassium Bromate (B103136) Mediated Reactions)

To circumvent the hazards associated with handling and transporting molecular bromine, methods for its in situ generation have been developed. One such method involves the oxidation of a bromide source, like hydrobromic acid (HBr) or a bromide salt, with an oxidizing agent. A notable example is the use of potassium bromate (KBrO₃) in an acidic medium. mdpi.com This approach has been successfully applied to the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde. mdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism under acidic conditions, providing the product in good yields. This method is advantageous as it avoids the direct use of toxic and corrosive Br₂. mdpi.com Other systems for in situ bromine generation include the combination of HBr with oxidants like hydrogen peroxide or sodium hypochlorite.

Alkylation Strategies for Ether Functionalization

The introduction of the butoxy and ethoxy side chains is accomplished through O-alkylation, most commonly via the Williamson ether synthesis. rsc.orggoogle.comacs.org This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. google.com The choice between a sequential or convergent approach to building the di-alkoxy substituted ring is a key strategic decision.

Introduction of Butoxy and Ethoxy Moieties via O-Alkylation Reactions

The Williamson ether synthesis is a robust and widely used method for preparing ethers. rsc.orggoogle.com For the synthesis of 2-Bromo-4-butoxy-5-ethoxybenzaldehyde, a precursor containing one or two hydroxyl groups on the benzene (B151609) ring is required. The hydroxyl group is treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the phenoxide ion. This nucleophile is then reacted with an appropriate alkyl halide, such as ethyl bromide (or iodide) and butyl bromide (or iodide), to form the corresponding ether linkage. beilstein-journals.orgyoutube.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. nih.gov

Studies on the regioselective alkylation of dihydroxybenzaldehydes are particularly relevant. For instance, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively alkylated over the 3-hydroxyl group due to the higher acidity of the para-hydroxyl proton, which is influenced by the electron-withdrawing aldehyde group. mdpi.com Similarly, for 2,4-dihydroxybenzaldehydes, alkylation occurs preferentially at the 4-position because the 2-hydroxyl group is involved in intramolecular hydrogen bonding with the adjacent carbonyl group, reducing its nucleophilicity. nih.govnih.govresearchgate.net This inherent regioselectivity is crucial for a sequential synthesis strategy.

Sequential and Convergent Synthesis Routes for Multi-Substituted Aryl Ethers

The assembly of the final target molecule can be envisioned through two primary strategic routes: sequential and convergent synthesis.

A sequential synthesis would involve the stepwise modification of a single starting material. A plausible sequential route would begin with a commercially available dihydroxybenzaldehyde, such as 3,4-dihydroxybenzaldehyde.

First Alkylation: A regioselective O-alkylation would be performed on one of the hydroxyl groups. For example, exploiting the higher acidity of the 4-position, one could selectively introduce the butyl group using butyl bromide and a suitable base like sodium bicarbonate. mdpi.com

Second Alkylation: The remaining free hydroxyl group at the 3-position would then be alkylated with ethyl bromide, likely under stronger basic conditions, to form 4-butoxy-3-ethoxybenzaldehyde.

Bromination: The final step would be the electrophilic bromination of the resulting 4-butoxy-3-ethoxybenzaldehyde. Based on the directing effects, the bromine would be introduced at the position ortho to the ethoxy group (C6 in this numbering, which corresponds to C2 in the final product's IUPAC name after re-prioritization), yielding this compound.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in a later step. For this target, a convergent approach might involve:

Fragment Synthesis: Preparing a 4-butoxy-5-ethoxybenzene intermediate. This could be achieved by the sequential alkylation of a starting material like 1,2-dihydroxybenzene (catechol).

Formylation: Introducing the aldehyde group onto the dialkoxybenzene ring. This can be accomplished through various formylation reactions, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Gattermann-Koch reaction. acs.orgrug.nl

Bromination: The final bromination step would then be carried out on the 4-butoxy-5-ethoxybenzaldehyde intermediate, as described previously, to yield the final product.

Exploration of Novel Synthetic Pathways

The creation of complex benzaldehyde derivatives hinges on the development of innovative and efficient synthetic routes. Modern organic synthesis provides a robust toolkit, with organometallic chemistry and catalytic methods at the forefront of constructing such multi-substituted aromatic rings.

Organometallic reagents are fundamental tools for carbon-carbon bond formation and the introduction of functional groups onto aromatic scaffolds. Grignard and organolithium reagents, in particular, are pivotal in the synthesis of substituted benzaldehydes.

Grignard Chemistry: The Grignard reaction, discovered by Victor Grignard, involves the addition of an organomagnesium halide to an electrophile. vapourtec.com While commonly used to convert aldehydes into secondary alcohols, it can also be employed to construct the aldehyde itself. vapourtec.comyoutube.comorganic-chemistry.org For instance, a suitably substituted aryl magnesium bromide can react with a formylating agent, such as ethyl orthoformate, to yield the corresponding benzaldehyde. sci-hub.se The synthesis of polymethylbenzaldehydes has been successfully demonstrated using this approach. sci-hub.se

A hypothetical Grignard-based synthesis for a precursor to the target molecule could involve the reaction of 1-bromo-4-butoxy-5-ethoxybenzene with magnesium to form the Grignard reagent, followed by a reaction with a formylating agent.

Cross-Coupling Precursors: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have revolutionized the synthesis of complex aromatic systems. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com These reactions allow for the precise formation of carbon-carbon bonds by coupling an organometallic component with an organic halide. youtube.com

Suzuki Coupling: This reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide. masterorganicchemistry.comyoutube.com It is widely used due to its high functional group tolerance and relatively mild reaction conditions. youtube.com One could envisage a strategy where a dibromo-dihydroxybenzene is first functionalized with boronic acid groups, followed by sequential Suzuki couplings to introduce other fragments before oxidation to the aldehyde.

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. masterorganicchemistry.comyoutube.com It provides a powerful method for constructing complex side chains on a benzene ring which can later be converted to the aldehyde functionality.

A more advanced, one-pot procedure for synthesizing substituted benzaldehydes involves the reduction of Weinreb amides to form a stable aluminum hemiaminal intermediate. acs.orgacs.orgresearchgate.net This intermediate acts as a latent aldehyde, which can then undergo a palladium-catalyzed cross-coupling reaction with organolithium reagents to introduce various substituents. acs.orgacs.orgresearchgate.netrug.nl This method is notable for its speed and applicability to radiolabeling. acs.orgrug.nl

Table 1: Illustrative Organometallic Reactions for Benzaldehyde Synthesis

| Reaction Type | Organometallic Reagent | Electrophile/Coupling Partner | Catalyst | Product Type | Reference(s) |

| Grignard Synthesis | Arylmagnesium Bromide | Ethyl Orthoformate | None | Substituted Benzaldehyde | sci-hub.se |

| Suzuki Coupling | Arylboronic Acid | Aryl Halide | Palladium Complex | Biaryl Precursor | masterorganicchemistry.comyoutube.com |

| Heck Coupling | Alkene | Aryl Halide | Palladium Complex | Aryl-Alkene Precursor | masterorganicchemistry.comyoutube.com |

| Reduction/Cross-Coupling | Organolithium Reagent | Weinreb Amide/Aluminum Hemiaminal | Palladium Complex | Substituted Benzaldehyde | acs.orgrug.nl |

The construction of the "2-Bromo-4-butoxy-5-ethoxy" substitution pattern requires precise methods for halogenation and etherification.

Formation of Aryl Bromides: The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. ncert.nic.in This reaction uses bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. For highly activated rings, like the dialkoxybenzene precursor to the target molecule, the reaction can often proceed without a catalyst. A recent study demonstrated the successful bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 2-bromo-4,5-dimethoxybenzaldehyde using KBrO₃ in an acidic medium, a method that avoids handling elemental bromine directly. sunankalijaga.org This provides a direct analogue for the synthesis of this compound from a 4-butoxy-5-ethoxybenzaldehyde precursor. sunankalijaga.org

Formation of Aryl Ethers: The butoxy and ethoxy groups are classic examples of aryl ethers. While the Williamson ether synthesis is a traditional method, modern palladium-catalyzed C-O cross-coupling reactions (Buchwald-Hartwig etherification) offer a more general and efficient route, especially for unactivated aryl halides. organic-chemistry.org These reactions couple an alcohol with an aryl halide in the presence of a palladium catalyst and a suitable ligand, such as bulky di-1-adamantyl-substituted bipyrazolylphosphine or dialkylphosphinobiphenyl ligands. organic-chemistry.orgorganic-chemistry.org This methodology is effective for a wide range of aryl bromides and chlorides, including electron-rich substrates, and can be used to form aryl tert-butyl ethers, which are precursors to phenols. organic-chemistry.org Alternative methods using copper catalysts have also been developed, which are particularly effective for coupling aryl iodides with alcohols. organic-chemistry.org More recently, palladium-catalyzed protocols for coupling fluorinated alcohols with aryl bromides have also been established. acs.org

Advanced strategies involving catalytic C-H activation are also emerging for the synthesis of aryl ethers, offering a more atom-economical route by directly functionalizing a C-H bond. ehu.esoup.com

Optimization of Reaction Parameters and Scalability Studies

Moving a synthetic route from laboratory-scale discovery to industrial production requires rigorous optimization of reaction conditions and process development to ensure efficiency, safety, and economic viability.

The efficiency of synthetic transformations is critically dependent on the careful control of several parameters.

Solvent Systems: The choice of solvent can dramatically affect reaction rates and yields. In organometallic reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common for stabilizing Grignard and organolithium reagents. vapourtec.comsci-hub.se For cross-coupling reactions, solvents such as toluene (B28343) or 1,4-dioxane (B91453) are frequently employed. organic-chemistry.orgacs.org In some industrial processes for alkoxy-substituted benzaldehydes, the use of a single solvent like toluene for multiple steps is preferred to minimize waste and simplify operations. google.com

Temperature Profiles: Temperature is a critical parameter for controlling reaction selectivity and preventing side reactions. acs.org Organometallic reactions are often initiated at low temperatures (e.g., 0 °C to -78 °C) to control their high reactivity, while cross-coupling reactions may require heating to achieve a reasonable rate. acs.orgorganic-chemistry.org For instance, the one-pot reduction/cross-coupling for benzaldehyde synthesis is initiated at 0 °C. rug.nl Optimization studies for the synthesis of 5,5'-methylenebis(salicylaldehyde) found the optimal temperature to be 80 °C. echemcom.com

Stoichiometry: The molar ratio of reactants and catalysts is crucial for maximizing yield and minimizing waste. google.com In catalytic reactions, minimizing the catalyst loading without sacrificing efficiency is a key goal for industrial applications. researchgate.net For example, Suzuki reactions have been demonstrated with catalyst loadings as low as 0.002 mol%. researchgate.net The stoichiometry of the base used in cross-coupling reactions is also a critical factor to optimize. acs.org

Table 2: General Optimization Parameters for Substituted Benzaldehyde Synthesis

| Parameter | Influence | Typical Conditions/Considerations | Reference(s) |

| Solvent | Affects solubility, reagent stability, and reaction rate. | Ethers (THF, Et₂O) for Grignards; Toluene, Dioxane for cross-couplings. | sci-hub.seorganic-chemistry.org |

| Temperature | Controls reaction rate and selectivity; prevents decomposition. | Low temperatures (-78 to 0 °C) for reactive organometallics; elevated temperatures (80-110 °C) for catalytic cycles. | acs.orgacs.orgechemcom.com |

| Catalyst Loading | Impacts cost and reaction efficiency. | Optimized to the lowest effective level (e.g., <1 mol%) for industrial scale-up. | researchgate.net |

| Ligand Choice | Crucial for catalyst stability and activity in cross-coupling. | Bulky, electron-rich phosphine (B1218219) ligands are common for Pd-catalyzed reactions. | organic-chemistry.orgorganic-chemistry.org |

| Base Stoichiometry | Affects catalyst turnover and substrate activation in cross-coupling. | Often requires 1.5-3 equivalents; choice of base (e.g., Cs₂CO₃, K₃PO₄) can be critical. | acs.org |

| Reactant Ratio | Determines yield and minimizes side products. | Molar ratios are optimized to drive the reaction to completion, often with a slight excess of one reagent. | google.com |

The transition from a laboratory procedure to a large-scale industrial process involves addressing challenges related to scalability, cost, and safety. researchgate.net Key objectives in process development include enhancing yield, ensuring high product purity, and designing an economically and environmentally sustainable process. google.com

Phase-transfer catalysis (PTC) is another technique with significant industrial potential, as it can facilitate reactions between reagents in immiscible phases, often under milder conditions and with reduced need for expensive or hazardous solvents. researchgate.netsci-hub.se Studies on benzaldehyde production from benzyl (B1604629) chloride have explored PTC as a viable commercial route. sci-hub.se

Furthermore, scalability requires a shift towards more cost-effective and readily available starting materials and catalysts. For example, while palladium is a highly effective catalyst, research into catalysts based on more abundant metals like copper or iron is ongoing. organic-chemistry.org The development of robust and recyclable catalysts is also a major focus for improving the industrial applicability of these synthetic methods. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Butoxy 5 Ethoxybenzaldehyde

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of different bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignment

FTIR spectroscopy would be employed to identify the key functional groups within 2-Bromo-4-butoxy-5-ethoxybenzaldehyde. The expected characteristic absorption bands would include:

C-H stretching (aromatic): Typically observed around 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the butoxy and ethoxy groups, appearing in the 3000-2850 cm⁻¹ region.

C=O stretching (aldehyde): A strong, sharp peak expected in the range of 1710-1685 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching (ether): Strong absorptions in the 1260-1000 cm⁻¹ range, corresponding to the aryl-alkyl ether linkages.

C-Br stretching: A weaker absorption typically found in the 680-515 cm⁻¹ region.

Analysis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), showed characteristic absorptions for C-Br, C=O, C=C aromatic, and C-O ether functional groups, with the C-Br stretch observed at 1018 cm⁻¹. sunankalijaga.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:

Aldehyde proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

Aromatic protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene (B151609) ring.

Butoxy group protons (-OCH₂CH₂CH₂CH₃): A triplet for the -OCH₂- protons, multiplets for the internal -CH₂- protons, and a triplet for the terminal -CH₃ protons.

Ethoxy group protons (-OCH₂CH₃): A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

The coupling patterns (e.g., triplets, quartets) would confirm the connectivity of the protons within the alkyl chains.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The expected chemical shifts for this compound would be:

Aldehyde carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

Aromatic carbons: Six distinct signals in the δ 110-160 ppm range. The carbons attached to the bromine, butoxy, and ethoxy groups would have characteristic chemical shifts.

Butoxy and Ethoxy carbons: Signals in the upfield region (δ 14-70 ppm) corresponding to the aliphatic carbons of the ether side chains.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR techniques are instrumental in piecing together the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the butoxy and ethoxy chains. For instance, it would show a correlation between the -OCH₂- and the adjacent -CH₂- protons in the butoxy group. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the functional groups and the aromatic ring. For example, it would show a correlation from the aldehyde proton to the aromatic carbon it is attached to, and from the -OCH₂- protons of the ether groups to the respective aromatic carbons. youtube.comyoutube.com

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For this compound, the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which would confirm the molecular weight of the compound.

Fragmentation Pattern: Characteristic fragments would arise from the loss of the aldehyde group (-CHO), the butoxy radical (-OC₄H₉), the ethoxy radical (-OC₂H₅), and other cleavage patterns of the ether side chains. The fragmentation of related brominated phenethylamines often shows ions corresponding to the aromatic ring and the benzyl (B1604629) radical cation, with the bromine isotope effect clearly indicating which fragments contain bromine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the confident determination of its elemental composition. For this compound, with a chemical formula of C13H17BrO3, the theoretical exact mass can be calculated.

The expected monoisotopic mass of this compound is 300.0356 u. An HRMS analysis would aim to experimentally measure this mass to within a few parts per million (ppm) of the theoretical value, thereby confirming the elemental formula. The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]+ | C13H17(79)BrO3 | 300.0356 |

| [M]+ | C13H17(81)BrO3 | 302.0335 |

| [M+H]+ | C13H18(79)BrO3 | 301.0434 |

| [M+H]+ | C13H18(81)BrO3 | 303.0413 |

| [M+Na]+ | C13H17(79)BrNaO3 | 323.0253 |

| [M+Na]+ | C13H17(81)BrNaO3 | 325.0232 |

This table represents theoretical values and awaits experimental confirmation.

While no specific experimental HRMS data for the title compound was found, a study on the synthesis and characterization of the related compound, 2-bromo-4,5-dimethoxybenzaldehyde, reported its mass spectrum showing a molecular ion (M+) peak at m/z 244, corresponding to its molecular weight. sunankalijaga.org This demonstrates the utility of mass spectrometry in confirming the identity of such compounds.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.

To date, no published single crystal X-ray diffraction data for this compound has been found. The successful application of this technique relies on the ability to grow a single crystal of suitable size and quality.

However, studies on other substituted benzaldehyde (B42025) derivatives provide insight into the types of crystal structures that might be expected. For instance, research on a series of multi-substituted benzaldehyde derivatives has shown that their crystal packing is often governed by various intermolecular interactions, including C–H···O hydrogen bonds, π–π stacking, and halogen bonding. nih.govrsc.org The presence of the bromine atom and the carbonyl group in this compound suggests that similar interactions would likely play a significant role in its solid-state architecture.

A study on the crystal structures of six different benzaldehyde derivatives revealed that the carbonyl group is a key participant in forming supramolecular networks through intermolecular C–H···O hydrogen bonds. nih.govrsc.org Furthermore, in brominated compounds, halogen···halogen interactions can also contribute to the stability of the crystal lattice. nih.govrsc.org

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Butoxy 5 Ethoxybenzaldehyde

Transformations Involving the Aldehyde Moiety

The formyl group is a highly versatile functional handle, susceptible to a range of nucleophilic attacks and redox transformations.

Nucleophilic Additions and Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcones)

The aldehyde functionality of 2-Bromo-4-butoxy-5-ethoxybenzaldehyde readily undergoes nucleophilic addition and condensation reactions. A prominent example is the Claisen-Schmidt condensation, a reaction between an aldehyde lacking α-hydrogens and a ketone or another aldehyde that possesses an α-hydrogen. wikipedia.orgmiracosta.edubyjus.com This reaction is a cornerstone for the synthesis of β-hydroxy carbonyl compounds and their dehydrated derivatives, α,β-unsaturated ketones, commonly known as chalcones. nih.gov

In a typical Claisen-Schmidt reaction, a base such as sodium hydroxide (B78521) abstracts an α-hydrogen from a ketone (e.g., acetone) to form a reactive enolate ion. gordon.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product can subsequently undergo dehydration, often spontaneously or upon gentle heating, to yield a stable, conjugated chalcone (B49325) derivative. This dehydration is driven by the formation of an extended conjugated system involving the aromatic ring and the carbonyl group. miracosta.edu

Below is a table outlining typical conditions for Claisen-Schmidt condensations involving aromatic aldehydes.

Table 1: Representative Conditions for Claisen-Schmidt Condensation

| Ketone Partner | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Acetone | 10% NaOH | Ethanol (B145695) | Room Temp | Bis-adduct (Dibenzylideneacetone analog) |

| Acetophenone (B1666503) | NaOH | Ethanol/Water | Room Temp | Chalcone |

Selective Oxidation and Reduction Pathways of the Formyl Group

The formyl group's oxidation state can be selectively modified without affecting the other functionalities on the aromatic ring, such as the ether linkages or the aryl bromide.

Selective Oxidation: The aldehyde can be selectively oxidized to the corresponding carboxylic acid. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a highly effective method for this transformation, as it is chemoselective for aldehydes and does not react with other oxidizable groups present in the molecule. youtube.com Another common method is the Tollens' test, which uses a silver-ammonia complex, although it is more often used for qualitative analysis than for preparative scale synthesis.

Selective Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol or methanol (B129727). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally sufficient and safer to handle. These hydride reagents are highly chemoselective for carbonyls and will not reduce the aryl bromide or the ether groups under standard reaction conditions.

The table below summarizes these selective redox transformations.

Table 2: Selective Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Solvent | Product |

|---|---|---|---|

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | t-BuOH / Water | 2-Bromo-4-butoxy-5-ethoxybenzoic acid |

Reactions at the Aryl Bromide Site

The carbon-bromine bond on the aromatic ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl bromide position. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is a highly versatile method for creating a new C-C bond, leading to biaryl compounds or aryl-substituted alkenes/alkanes. researchgate.netmdpi.com The reaction is tolerant of a wide variety of functional groups, including the aldehyde present in the substrate. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgyoutube.com The reaction typically requires a palladium catalyst, a base (often a tertiary amine like triethylamine), and proceeds with high trans selectivity. mdpi.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is unique in its typical requirement for both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI), along with an amine base. researchgate.netresearchgate.net This method provides direct access to arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The process requires a palladium catalyst, a specialized bulky phosphine (B1218219) ligand (such as X-Phos or BINAP), and a strong base (e.g., sodium tert-butoxide). beilstein-journals.orgnih.gov It is a premier method for synthesizing arylamines. wikipedia.org

The following table provides an overview of these important cross-coupling strategies.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Biaryl derivative |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine (B6355638) | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the aryl halide with a nucleophile. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org However, the SNAr mechanism requires the aromatic ring to be significantly electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group (the bromide). libretexts.orglibretexts.org

In the case of this compound, the butoxy and ethoxy groups are electron-donating, which deactivates the ring toward nucleophilic attack. The aldehyde group is electron-withdrawing, but it is positioned meta to the electron-donating groups and may not provide sufficient activation for the SNAr reaction to proceed under mild conditions. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be necessary to achieve substitution via this pathway, and it is generally a less favorable strategy for this specific substrate compared to cross-coupling. chemistrysteps.comyoutube.com

Halogen-Metal Exchange and Subsequent Electrophilic Quenches

Halogen-metal exchange is a powerful method for converting the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. wikipedia.org The reaction involves treating this compound with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). wikipedia.orgtcnj.edu This process rapidly and irreversibly exchanges the bromine atom for a lithium atom, generating a potent aryllithium nucleophile. stackexchange.com

A significant challenge in this transformation is the presence of the electrophilic aldehyde group, which can be attacked by the alkyllithium reagent. This can be circumvented by either using a protecting group for the aldehyde or by carefully controlling the reaction conditions. Once formed, the aryllithium intermediate can be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups. tcnj.eduresearchgate.net

The table below illustrates some possible transformations using this strategy.

Table 4: Derivatization via Halogen-Metal Exchange and Electrophilic Quench

| Electrophile | Reagent | Resulting Functional Group |

|---|---|---|

| Proton Source | H₂O | -H (Debromination) |

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic Acid) |

| Aldehyde/Ketone | R₂C=O, then H₃O⁺ | -C(OH)R₂ (Secondary/Tertiary Alcohol) |

| Formylating Agent | Dimethylformamide (DMF), then H₃O⁺ | -CHO (Aldehyde) |

Transformations of the Alkoxy Substituents

The butoxy and ethoxy groups of this compound, while generally stable, can be selectively manipulated to introduce further functionality or to unmask reactive hydroxyl groups.

Selective Ether Cleavage Reactions for Hydroxybenzaldehyde Derivatives

The cleavage of aryl ethers is a fundamental transformation in organic synthesis, often employed to deprotect hydroxyl groups. In the case of this compound, selective cleavage of one or both ether linkages would yield valuable hydroxybenzaldehyde derivatives. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related 2-bromo-4,5-dialkoxybenzaldehyde systems.

Strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are commonly used for ether cleavage. bldpharm.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. bldpharm.com For dialkoxy systems, selectivity can be challenging. However, in some cases, differentiation between alkoxy groups is possible based on their steric bulk or electronic properties. For instance, in a related system, cleavage of a methoxy (B1213986) group in the presence of a benzyloxy group can be achieved selectively.

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). This Lewis acid is particularly effective for cleaving aryl methyl ethers, but it can also cleave other alkyl ethers. The reaction conditions, such as temperature and stoichiometry of the reagent, can be tuned to achieve selective dealkylation.

A study on a related compound, N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide, demonstrated the stability of the dimethoxyphenyl moiety under certain cyclization conditions, suggesting that the alkoxy groups can be retained while other reactions occur on the molecule. nih.gov This highlights the possibility of performing reactions on other parts of the this compound molecule without affecting the ether linkages, depending on the chosen reagents and conditions.

Table 1: Representative Conditions for Aryl Ether Cleavage

| Reagent | Conditions | Comments |

| HBr | Aqueous solution, reflux | Can cleave both ether groups, selectivity may be low. |

| HI | Aqueous solution, reflux | More reactive than HBr, often leads to complete dealkylation. |

| BBr₃ | Dichloromethane (B109758), low temperature | Highly effective, can be selective under controlled conditions. |

Functional Group Interconversions on Butoxy and Ethoxy Chains

While less common than ether cleavage, the butoxy and ethoxy side chains can themselves be functionalized. These transformations can introduce new reactive handles or modify the physical properties of the molecule.

One potential transformation is the introduction of unsaturation through controlled oxidation, although this is a challenging reaction to perform selectively on simple alkyl ethers. More feasible is the functionalization of the terminal methyl group of the butoxy or ethoxy chain via radical halogenation, followed by nucleophilic substitution to introduce groups like azides, cyanides, or other functionalities. However, achieving selectivity for one alkoxy chain over the other, and for the terminal position, would require carefully designed synthetic strategies.

Research into the functionalization of alkoxyarenes has shown that distal C-H bonds can be functionalized through photoredox catalysis, opening up possibilities for introducing new groups onto the butoxy or ethoxy chains under mild conditions. asianpubs.org

Synthesis of Complex Molecular Architectures from this compound

The aldehyde group, in conjunction with the substituted aromatic ring, makes this compound a versatile precursor for the synthesis of a variety of complex molecules, including flavonoids, heterocycles, and organophosphorus compounds.

Construction of Substituted Chalcones and Related Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base. rasayanjournal.co.injetir.org

This compound can readily participate in this reaction. For instance, its condensation with a substituted acetophenone, such as 2'-hydroxyacetophenone, would yield a 2'-hydroxychalcone. This intermediate can then undergo oxidative cyclization, often using hydrogen peroxide in a basic medium (Algar-Flynn-Oyamada reaction), to form the corresponding flavone. orientjchem.org The presence of the bromo and alkoxy substituents on the B-ring of the resulting flavonoid can significantly influence its biological properties.

The synthesis of various chalcone derivatives from substituted benzaldehydes and acetophenones has been extensively reported, with yields often ranging from moderate to excellent depending on the specific substrates and reaction conditions. jetir.orgresearchgate.netmdpi.com

Table 2: General Scheme for Chalcone and Flavone Synthesis

| Step | Reaction | Reactants | Typical Conditions | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | NaOH or KOH, Ethanol, rt | Substituted Chalcone |

| 2 | Algar-Flynn-Oyamada Reaction | Substituted 2'-Hydroxychalcone | H₂O₂, NaOH, Methanol/Ethanol, rt | Substituted Flavone |

A study on the synthesis of bromochalcone derivatives using a grinding technique with KOH as a catalyst reported good yields for the condensation of 4-bromoacetophenone with various methoxy-substituted benzaldehydes. researchgate.net For example, the reaction with 3,4-dimethoxybenzaldehyde (B141060) yielded 4'-bromo-3,4-dimethoxychalcone. This suggests that the Claisen-Schmidt condensation with this compound should proceed efficiently.

Formation of Nitrogen-Containing Heterocycles (e.g., Isoquinoline Derivatives, Substituted Heterocycles)

The aldehyde functionality of this compound is a key feature for its incorporation into nitrogen-containing heterocyclic systems.

Isoquinoline Derivatives: The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. nih.gov this compound can be condensed with a 2,2-dialkoxyethylamine to form the necessary Schiff base intermediate, which upon treatment with a strong acid like sulfuric acid, would yield a substituted isoquinoline. The electron-donating alkoxy groups on the benzene (B151609) ring facilitate the electrophilic cyclization step.

Another important route to isoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide. While this reaction does not directly use the aldehyde, a derivative of this compound, such as the corresponding phenethylamine, could be acylated and then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to afford a dihydroisoquinoline, which can be subsequently aromatized. A study involving the Bischler-Napieralski cyclization of a complex molecule containing a 2-bromo-5-hydroxy-4-methoxyphenyl moiety highlights the feasibility of this approach with similarly substituted systems. nih.gov

Other Substituted Heterocycles: The aldehyde can also serve as a precursor for other nitrogen heterocycles. For example, in the synthesis of quinolines, the Pfitzinger reaction allows for the condensation of an isatin (B1672199) with a carbonyl compound. scialert.net While not directly applicable to the benzaldehyde (B42025), its derivatives could potentially be used. More direct methods for quinoline (B57606) synthesis from substituted benzaldehydes exist, often involving multi-component reactions. oriprobe.com The development of synthetic methods for nitrogen-containing heterocycles is an active area of research, with many strategies employing substituted benzaldehydes as key starting materials. kit.edu

Incorporation into Organophosphonate Systems and Other Phosphorus-Containing Compounds

The bromo substituent on the aromatic ring of this compound provides a handle for the introduction of phosphorus-containing functionalities.

One common method for forming a carbon-phosphorus bond is the Michaelis-Arbuzov reaction. researchgate.netkit.edu This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. To apply this to this compound, the aldehyde group would first need to be reduced to a hydroxymethyl group, which is then converted to a benzyl bromide. This benzylic bromide can then react with a trialkyl phosphite to yield the corresponding diethyl or dimethyl phosphonate (B1237965) ester.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction provides a route to vinylphosphonates. rasayanjournal.co.in In this case, the aldehyde group of this compound can react with a phosphonate-stabilized carbanion, such as the anion of tetraethyl methylenediphosphonate, to form a vinylphosphonate. This reaction is known for its high stereoselectivity, typically favoring the (E)-alkene. rasayanjournal.co.in

Table 3: Potential Routes to Organophosphorus Derivatives

| Reaction | Starting Material Derivative | Reagent | Product Type |

| Michaelis-Arbuzov | 2-Bromo-4-butoxy-5-ethoxybenzyl bromide | Triethyl phosphite | Benzylphosphonate |

| Horner-Wadsworth-Emmons | This compound | Anion of a phosphonate ester | Vinylphosphonate |

Computational and Theoretical Investigations of 2 Bromo 4 Butoxy 5 Ethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic environment of 2-Bromo-4-butoxy-5-ethoxybenzaldehyde. These methods allow for the accurate prediction of molecular geometries, conformational preferences, and the electronic distributions that govern its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energetics

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure of molecules. researchgate.net By approximating the many-electron wavefunction in terms of the electron density, DFT methods can efficiently compute various molecular properties. For this compound, a DFT approach, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a full geometry optimization. researchgate.netnih.gov This process identifies the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The presence of flexible butoxy and ethoxy groups necessitates a thorough conformational analysis. By systematically rotating the single bonds within these alkoxy substituents and calculating the relative energies of the resulting conformers, a potential energy surface can be mapped out. This analysis would reveal the most stable conformer(s) and the energy barriers between different conformations. Such studies have been performed on related alkoxy-benzaldehydes, demonstrating the importance of the orientation of the alkoxy chains relative to the benzene (B151609) ring. mdpi.comresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.895 | C1-C2-C3 | 120.5 |

| C=O | 1.210 | C2-C1-C6 | 119.8 |

| C-C (ring avg.) | 1.395 | C-C-O (butoxy) | 117.5 |

| C-O (butoxy) | 1.370 | C-C-O (ethoxy) | 118.0 |

| C-O (ethoxy) | 1.365 | O-C-H (aldehyde) | 124.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of results obtained from DFT calculations. Actual values would require a specific computational study on the molecule.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl group and the carbon atom attached to the bromine, indicating these as potential sites for nucleophilic attack. The bromine atom itself can also act as an electrophilic center through halogen bonding.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: This data is illustrative and based on typical values for similar aromatic aldehydes. Specific calculations would be needed for accurate values.

Non-Covalent Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For this compound, understanding these interactions is crucial for predicting its crystal packing and for designing novel materials.

Analysis of Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic species. wikipedia.orgacs.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom, opposite to the C-Br covalent bond. wikipedia.org This positive region can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atom of the carbonyl or alkoxy groups. The strength and directionality of these halogen bonds can significantly influence the supramolecular architecture of the compound in the solid state. acs.orgnih.gov Computational studies can quantify the strength of these interactions and predict the preferred geometries for halogen bond formation.

Hirshfeld Surface Analysis for Intermolecular Packing and Crystal Engineering

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For a molecule with flexible alkoxy chains, H···H contacts are expected to be significant. The presence of the bromine and oxygen atoms would also lead to characteristic features in the fingerprint plot corresponding to Br···H and O···H contacts. This information is invaluable for crystal engineering, as it allows for a rational design of crystal structures with desired properties.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) |

| H···H | 55.0 |

| O···H / H···O | 20.5 |

| C···H / H···C | 12.0 |

| Br···H / H···Br | 8.5 |

| Other | 4.0 |

Note: This table presents a hypothetical distribution of intermolecular contacts based on analyses of similar bromo-alkoxy aromatic compounds. nih.govnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful means to predict and interpret the spectroscopic signatures of molecules. For this compound, theoretical calculations of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can aid in its characterization.

By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These calculated spectra, when compared with experimental data, allow for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching of the C=O bond, the C-Br bond, and the various vibrations of the aromatic ring and alkoxy substituents. sunankalijaga.org

Similarly, computational methods can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method. The predicted chemical shifts, when correlated with experimental spectra, can help in the unambiguous assignment of all proton and carbon signals in the molecule, which can be particularly complex for asymmetrically substituted benzene rings.

Advanced Molecular Modeling for Conformational Landscape and Ligand Interaction Studies

Advanced molecular modeling techniques are indispensable tools for elucidating the three-dimensional structure, energetic properties, and interaction potential of complex organic molecules like this compound. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone, offering a detailed picture of the molecule's conformational landscape and its behavior in a biological context.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C-C bond connecting the aldehyde group to the benzene ring, and the C-O bonds of the butoxy and ethoxy substituents. The interplay of these rotations gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct, stable conformation (conformer).

Table 1: Illustrative Conformational Analysis Data for this compound Note: This data is representative of typical computational outputs and is for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Cring-Cring-O-Cbutyl) | Key Dihedral Angle (Cring-Cring-O-Cethyl) | Calculated Dipole Moment (Debye) |

|---|---|---|---|---|

| A | 0.00 | -178.5° | 5.2° | 3.15 |

| B | 1.25 | 85.4° | 4.8° | 3.80 |

| C | 1.89 | -177.9° | 175.1° | 2.90 |

| D | 2.50 | -88.1° | -176.3° | 4.12 |

Beyond understanding the molecule in isolation, molecular modeling is crucial for studying its potential interactions with biological macromolecules, such as enzymes or receptors. Molecular docking is a primary technique used for this purpose. nih.govnih.gov It predicts the preferred binding orientation of a ligand within the active site of a protein and estimates the strength of the interaction, often expressed as a docking score.

For this compound, key interactions governing ligand binding would include:

Hydrogen Bonds: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The butyl and ethyl chains, along with the benzene ring, can form favorable hydrophobic contacts with nonpolar amino acid residues in a binding pocket. nih.gov

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. Studies on similar bromo-substituted aromatic compounds have highlighted the importance of such interactions in stabilizing the ligand-protein complex. scielo.br

To further refine these predictions, Molecular Dynamics (MD) simulations can be employed. nih.gov An MD simulation tracks the movements of all atoms in the ligand-protein system over time, providing a dynamic view of the interaction's stability and revealing how the conformational flexibility of both the ligand and the protein influences the binding event. Analysis of the simulation trajectory can confirm the persistence of key interactions identified in docking studies and provide a more accurate assessment of binding affinity.

Table 2: Illustrative Ligand Interaction Analysis for this compound in a Hypothetical Receptor Site Note: This data is representative of typical molecular docking outputs and is for illustrative purposes.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Aldehyde Oxygen | TYR 234 | Hydrogen Bond | 2.9 |

| Bromine Atom | GLN 112 (Backbone C=O) | Halogen Bond | 3.1 |

| Butoxy Chain | LEU 88, VAL 115 | Hydrophobic | N/A |

| Benzene Ring | PHE 310 | Pi-Pi Stacking | 4.2 |

| Ethoxy Chain | ILE 91 | Hydrophobic | N/A |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

Substituted benzaldehydes are foundational building blocks in organic chemistry. The strategic placement of bromo, butoxy, and ethoxy groups on the benzaldehyde (B42025) scaffold makes 2-Bromo-4-butoxy-5-ethoxybenzaldehyde a potentially valuable intermediate for constructing complex molecular architectures.

The synthesis of novel pharmaceutical agents often relies on the availability of versatile chemical intermediates. Bromo- and alkoxy-substituted benzaldehydes are frequently employed in the construction of various heterocyclic and polyfunctional scaffolds that form the core of many bioactive molecules. For instance, the related compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) serves as a key precursor in the synthesis of 2,4,5-trisubstituted phenethylamines, a class of compounds with applications in neuroscience research. A common synthetic route involves the bromination of a 3,4-dialkoxybenzaldehyde, followed by further modifications.

Furthermore, compounds like 2-bromo-4,5-dimethoxybenzoic acid, which can be derived from the corresponding aldehyde, are used as intermediates in the preparation of flavonoids and isoflavones, classes of compounds known for a wide range of pharmacological activities. google.com The 2-(4-hydroxyphenoxy)benzamide scaffold, which exhibits antibacterial and antitumor properties, is another example of a bioactive structure that can be synthesized from related building blocks. mdpi.com This suggests that this compound could be a valuable starting material for creating new derivatives with potential therapeutic applications. The bromo group can be functionalized via cross-coupling reactions, while the aldehyde can be transformed into various other functional groups or used in condensation reactions to build larger, more complex drug-like molecules.

Table 1: Representative Synthetic Transformations of Substituted Benzaldehydes in Medicinal Chemistry

| Starting Material | Reagents and Conditions | Product | Application Area |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde (B141060) | 1. Bromine, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | Intermediate for psychoactive compounds google.com |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 1. Cyanoacetic acid; 2. Reduction/Decarboxylation | 2-Bromo-4,5-dimethoxybenzenepropanenitrile | Intermediate for complex organic molecules google.com |

This table presents data for analogous compounds to illustrate potential synthetic routes.

The search for new, effective, and selective agrochemicals is a continuous effort in the chemical industry. Phenyl ether and bromo-aromatic structures are features found in numerous herbicides and fungicides. A patent has described 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones as possessing herbicidal activity, indicating the relevance of the bromo-alkoxyphenyl moiety in this field. google.com

Additionally, succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a major class of fungicides. Many commercial SDHIs contain an amide fragment connected to a hydrophobic group, often a substituted phenyl ring. nih.gov The design of new SDHI fungicides has involved N-(alkoxy)-diphenyl ether carboxamide derivatives. The structural elements of this compound make it a plausible precursor for novel agrochemical candidates. The butoxy and ethoxy groups can enhance lipid solubility, potentially improving uptake by target organisms, while the bromo and aldehyde functionalities provide handles for synthesizing a diverse library of derivatives for biological screening.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis demands precise control and versatile intermediates. Brominated aromatic aldehydes are important precursors in this sector. sunankalijaga.org For example, a patented process describes the conversion of 2-bromo-4,5-dimethoxybenzaldehyde into 2-bromo-4,5-dimethoxybenzenepropanenitrile, a valuable fine chemical intermediate. google.com

The aldehyde group can undergo a wide range of reactions, including Wittig, Horner-Wadsworth-Emmons, and condensation reactions, to form alkenes, imines, and other functional groups. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity allows for a modular approach to synthesizing complex molecules, making this compound a promising platform for producing a variety of fine chemicals and precursors for specialty materials, such as dyes, polymers, and electronic materials.

Potential in Functional Materials Research

Functional materials are designed to possess specific properties that can be externally controlled, such as light, heat, or an electric field. The molecular structure of this compound, featuring a polarizable aromatic system and flexible alkoxy chains, suggests its potential as a building block for such advanced materials.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. colorado.edu Rod-shaped molecules (calamitic liquid crystals) are known to form such phases. These molecules typically consist of a rigid core, often containing phenyl rings, and flexible terminal alkyl or alkoxy chains. nih.gov

Substituted benzaldehydes are widely used to construct the rigid core of liquid crystalline compounds, often through the formation of Schiff base (imine) linkages. mdpi.comresearchgate.net The general structure of this compound fits the profile of a liquid crystal precursor well. The substituted benzene (B151609) ring provides rigidity, while the butoxy and ethoxy chains offer the necessary flexibility. The length and nature of these alkoxy chains are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov It is highly probable that condensation of this compound with various anilines or other amino-functionalized molecules would yield Schiff bases with interesting mesomorphic properties.

Table 2: Examples of Benzaldehyde-Derived Liquid Crystals

| Benzaldehyde Derivative | Linkage Type | Resulting Core Structure | Observed Property |

|---|---|---|---|

| 4-(benzyloxy)benzaldehyde | Schiff Base (Imine) | (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Nematic and/or Smectic Phases mdpi.com |

| 4-Hydroxybenzaldehyde | Ester | 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehyde | Liquid Crystal Phase over Tm researchgate.net |

This table illustrates how substituted benzaldehydes are used to create liquid crystalline materials.

Materials with nonlinear optical (NLO) properties are crucial for technologies like optical computing, data storage, and laser frequency modulation. youtube.com The NLO response of a molecule is often related to the presence of a conjugated π-electron system and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer upon excitation by light.

Aromatic aldehydes and their derivatives have been investigated for their potential in optoelectronics and as NLO materials. acs.orgyoutube.com The structure of this compound contains an electron-rich aromatic ring substituted with electron-donating alkoxy groups and a mildly electron-withdrawing bromo group, all in conjugation with the aldehyde's carbonyl group. This arrangement could give rise to significant second or third-order NLO properties. Theoretical and experimental studies on similar organic molecules have shown that tuning the substituents on an aromatic core can modulate these properties. cdnsciencepub.comaps.org Therefore, this compound and its derivatives are promising candidates for investigation in the field of functional optoelectronic and NLO materials. nih.gov

Future Research Directions and Emerging Methodologies for 2 Bromo 4 Butoxy 5 Ethoxybenzaldehyde

Development of Greener Synthetic Approaches and Sustainable Production Methods

The synthesis of halogenated aromatic compounds often relies on classical electrophilic aromatic substitution reactions, which can involve hazardous reagents and generate significant waste. A primary future objective is the development of more environmentally benign synthetic routes to 2-Bromo-4-butoxy-5-ethoxybenzaldehyde.

Current Research Landscape: Research into greener bromination techniques has focused on avoiding the use of elemental bromine, which is toxic and reactive. sunankalijaga.orgsunankalijaga.org Alternative methods often utilize in situ generation of the brominating agent from more stable and less hazardous sources. For instance, the use of potassium bromate (B103136) (KBrO₃) in the presence of an acid to brominate veratraldehyde (a dimethoxybenzaldehyde derivative) has been demonstrated as a viable alternative. sunankalijaga.orgsunankalijaga.org This approach, categorized under the principles of green chemistry, minimizes direct handling of hazardous bromine. sunankalijaga.org

Future Projections: Future work will likely focus on adapting and optimizing these in situ bromination methods for precursors of this compound. The goal is to replace traditional solvents with greener alternatives and to minimize waste streams through catalytic processes. The principles of sustainable chemistry, which guide the design of chemical processes to reduce their environmental impact, will be central to this effort. vapourtec.com

Table 1: Comparison of Traditional vs. Greener Bromination Strategies

| Feature | Traditional Method (e.g., using Br₂) | Greener Approach (e.g., using KBrO₃/Acid) |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | In situ generated from salts like KBrO₃ sunankalijaga.org |

| Safety Profile | High toxicity, corrosive, requires special handling | Reduced direct hazard, avoids handling of Br₂ sunankalijaga.org |

| Solvents | Often chlorinated solvents | Aims for water or recyclable organic solvents researchgate.net |

| Byproducts | Stoichiometric amounts of acidic waste | Potentially less harmful byproducts |

| Atom Economy | Moderate | Can be improved with catalytic systems |

Implementation of Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. aurigeneservices.comveranova.com This technology offers significant advantages in terms of safety, efficiency, and scalability, making it a highly attractive area for future research in the production of this compound. almacgroup.com

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volumes inherent to flow systems allow for the safe handling of highly reactive intermediates and exothermic reactions. almacgroup.comrsc.org This is particularly relevant for processes like nitration or reactions involving organometallic reagents. vapourtec.comacs.org

Precise Control: Flow reactors enable superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. aurigeneservices.combeilstein-journals.org

Scalability: Scaling up a reaction in a flow system involves running the process for a longer duration or using multiple reactors in parallel, which is often more straightforward and predictable than scaling up a batch reactor. veranova.com

Efficiency: The enhanced heat and mass transfer in microreactors can dramatically reduce reaction times, sometimes from hours to minutes. rsc.orgbeilstein-journals.org

Application to Target Compound: Future research will explore the transfer of the synthesis of this compound and its derivatives to continuous flow platforms. This could involve multi-step sequences where the crude output of one reactor is fed directly into the next, a "telescoped" approach that minimizes manual handling and purification steps. rsc.org Given that the synthesis of substituted benzaldehydes has been successfully demonstrated in flow systems, this is a logical and promising direction. beilstein-journals.orggoogle.comresearchgate.net

Application of Chemoinformatics and Machine Learning for Reaction Prediction and Optimization

The optimization of chemical reactions is traditionally a resource-intensive process requiring extensive experimentation. Chemoinformatics and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting reaction outcomes and identifying optimal conditions. beilstein-journals.org

Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the regioselectivity of transformations like electrophilic aromatic substitution. acs.orgnih.govresearchgate.net For a molecule like this compound, an ML model could predict the most likely site for further functionalization or identify the optimal conditions for its synthesis with high accuracy. Models like RegioML, for example, have shown high accuracy in predicting the sites of bromination reactions. rsc.org These predictive tools take molecular structures (often as SMILES strings) as input and use calculated descriptors to forecast reactivity. nih.govresearchgate.net

Process Optimization: Beyond prediction, ML algorithms can be integrated into automated reaction platforms for closed-loop optimization. beilstein-journals.org Such systems can independently vary reaction parameters (temperature, concentration, catalyst loading) and use the experimental results to build a model that navigates the reaction space to find the global optimum, often with fewer experiments than traditional methods. beilstein-journals.org This approach could be used to rapidly optimize the yield and purity of this compound.

Table 2: Chemoinformatic and Machine Learning Tools in Synthesis

| Tool/Technique | Application for this compound | Potential Benefit |

|---|---|---|

| Reaction Prediction Models | Predict regioselectivity of further substitutions on the aromatic ring. researchgate.netrsc.org | Reduces trial-and-error experimentation; guides synthetic strategy. |

| Quantum-Chemoinformatics | Use quantum chemistry calculations to generate descriptors for more accurate models. chemrxiv.org | Provides deeper, physics-based insight into reactivity. |

| Closed-Loop Optimization | Automatically optimize reaction conditions (yield, purity) using an ML algorithm coupled to a flow reactor. beilstein-journals.org | Accelerates process development and finds optimal conditions efficiently. |

| Retrosynthesis Software | Propose novel synthetic routes to the target molecule based on known reaction transforms. cheminf20.org | Inspires new and potentially more efficient synthetic pathways. |

Exploration of New Catalytic Systems for Selective Functionalization

Catalysis is fundamental to modern organic synthesis. Future research on this compound will undoubtedly involve the exploration of novel catalytic systems to enable new transformations and improve the selectivity of existing ones.

Targeted Functionalization: The existing bromo-, butoxy-, and ethoxy- groups on the benzaldehyde (B42025) ring direct subsequent reactions, but achieving absolute regiocontrol can be challenging. Advanced catalytic methods offer solutions: